molecular formula C17H12F9NO3S B1681857 T0901317 CAS No. 293754-55-9

T0901317

Numéro de catalogue: B1681857
Numéro CAS: 293754-55-9
Poids moléculaire: 481.3 g/mol
Clé InChI: SGIWFELWJPNFDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse implique généralement les étapes suivantes :

    Formation du noyau benzènesulfonamide : La réaction commence par la formation du noyau benzènesulfonamide en faisant réagir un dérivé benzénique approprié avec du chlorure de sulfonyle.

    Introduction de groupes trifluoroéthyle :

    Hydroxylation : La dernière étape consiste en l'hydroxylation des groupes trifluoroéthyle pour former le composé souhaité, TO-901317.

Méthodes de production industrielle

La production industrielle de TO-901317 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Ceci implique l'utilisation de réactifs de haute pureté, des conditions de réaction contrôlées et des techniques de purification efficaces pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

TO-901317 subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les sulfonamides réduits et les benzènesulfonamides substitués .

Applications De Recherche Scientifique

TO-901317 a une large gamme d'applications en recherche scientifique, notamment :

Mécanisme d'action

TO-901317 exerce ses effets en se liant aux récepteurs X du foie (LXRα et LXRβ) et en les activant.Cette liaison conduit à l'activation transcriptionnelle de gènes cibles impliqués dans le métabolisme des lipides, l'homéostasie du cholestérol et l'inflammation . Les principales cibles moléculaires et voies impliquées sont les suivantes :

    Transporteur ABC A1 (ABCA1) : Favorise l'évacuation du cholestérol des cellules.

    Protéine de liaison à l'élément régulateur du stérol-1c (SREBP-1c) : Régule la synthèse des acides gras.

    Cytokines inflammatoires : Module l'expression des cytokines pro-inflammatoires.

Mécanisme D'action

TO-901317 exerts its effects by binding to and activating liver X receptors (LXRα and LXRβ)This binding leads to the transcriptional activation of target genes involved in lipid metabolism, cholesterol homeostasis, and inflammation . The major molecular targets and pathways involved include:

Comparaison Avec Des Composés Similaires

TO-901317 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'agoniste des LXR. Des composés similaires comprennent :

TO-901317 se distingue par sa double activité sur les LXRα et LXRβ, ce qui en fait un outil précieux pour étudier les rôles complets des récepteurs X du foie dans divers processus biologiques .

Activité Biologique

T0901317 is a synthetic compound recognized primarily as a potent agonist of liver X receptors (LXR), specifically LXR-alpha and LXR-beta. Its biological activity has been extensively studied due to its implications in lipid metabolism, inflammation, and various disease models, including cancer and sepsis. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

This compound functions by activating LXRs, which are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. It exhibits high affinity for both LXR subtypes, with dissociation constants (Kd) of approximately 7 nM for LXR-alpha and 22 nM for LXR-beta . Upon activation, this compound upregulates genes involved in cholesterol efflux, such as ABCA1, thereby influencing lipid metabolism and potentially reducing atherosclerosis risk .

Dual Activity as a PXR Agonist

Interestingly, this compound also acts as a ligand for the pregnane X receptor (PXR), exhibiting similar potency in binding and activation . This dual activity may contribute to its diverse biological effects, including the induction of liver steatosis—an effect not observed with other LXR-specific ligands like GW3965 . The ability to activate PXR may explain some of the adverse effects associated with this compound treatment.

Lipid Metabolism and Atherosclerosis

Research indicates that this compound significantly lowers serum and liver cholesterol levels while inhibiting the development of atherosclerosis in murine models . The compound enhances insulin secretion and improves glucose tolerance, highlighting its potential therapeutic role in metabolic disorders.

Study Findings
Reduced serum cholesterol levels in mice.
Decreased atherosclerosis without affecting hepatic lipogenesis.

Anti-Cancer Activity

This compound has been shown to exert antiandrogen effects in prostate cancer cells. In studies involving androgen-dependent LNCaP cells, this compound inhibited androgen-induced proliferation and suppressed the expression of prostate-specific antigen (PSA), a key marker in prostate cancer progression . This suggests that this compound may be beneficial in managing androgen-sensitive tumors.

Cancer Type Effect
Prostate CancerSuppressed PSA expression; inhibited cell proliferation.

Inflammatory Response Modulation

In models of sepsis, this compound administration resulted in reduced systemic infection and improved cardiac function . Furthermore, it was found to upregulate thrombomodulin expression in human umbilical vein endothelial cells (HUVECs), indicating its potential role in modulating the inflammatory response through LXR activation .

Case Studies

  • Prostate Cancer Treatment : In vivo studies demonstrated that this compound inhibited tumor growth in athymic mice implanted with LNCaP cells. The compound's ability to block androgen receptor signaling presents a novel approach to treating advanced prostate cancer .
  • Sepsis Model : Administration of this compound in septic mice led to significant improvements in cardiac dysfunction and reduced bacterial load, suggesting its therapeutic potential in acute inflammatory conditions .

Propriétés

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIWFELWJPNFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040618
Record name N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293754-55-9
Record name N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293754-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TO-901317
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0293754559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TO-901317
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name T0901317
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A07663A39I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T0901317
Reactant of Route 2
Reactant of Route 2
T0901317
Reactant of Route 3
Reactant of Route 3
T0901317
Reactant of Route 4
Reactant of Route 4
T0901317
Reactant of Route 5
Reactant of Route 5
T0901317
Reactant of Route 6
Reactant of Route 6
T0901317
Customer
Q & A

ANone: T0901317 functions as a synthetic ligand for Liver X Receptors (LXRs) and Retinoic Acid Receptor-Related Orphan Receptors (RORs).

  • LXR interaction: this compound acts as an agonist for both LXRα and LXRβ. [, , ] Upon binding to LXRs, it induces the expression of genes involved in cholesterol and lipid metabolism, including ABCA1, ABCG1, and SREBP-1c. [, , ]
  • ROR interaction: Interestingly, this compound acts as an inverse agonist for RORα and RORγ, but not for RORβ. [] It binds to these receptors and inhibits their transactivation activity, affecting processes like gluconeogenesis and immune function. []

A: In mice fed a high-fat diet, this compound administration demonstrated several effects on lipid metabolism: [, , ]

  • Increased HDL cholesterol: this compound significantly elevates high-density lipoprotein (HDL) cholesterol levels, likely due to the increased expression of ABCA1 and ABCG1. [, ]
  • Elevated triglycerides: While increasing HDL cholesterol, this compound also elevates plasma and liver triglyceride levels. [] This effect can be mitigated by co-administration of a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist. []
  • Increased peroxisomal fatty acid β-oxidation: this compound administration surprisingly increases peroxisomal fatty acid β-oxidation in the liver. []

A: Yes, research indicates that the effects of this compound can vary across different tissues. [] While it induces LXR target gene expression in the intestines and macrophages of mice, it does not demonstrate this effect in the liver. [] This tissue selectivity might be advantageous in minimizing potential side effects associated with systemic LXR activation.

A: this compound demonstrates an ability to repress the expression of the gluconeogenic enzyme glucose-6-phosphatase (G6Pase) in HepG2 cells. [] This repression is dependent on ROR activity and is not a result of the compound's interaction with LXRs. [] This finding highlights this compound's potential as a target for modulating glucose metabolism, particularly in the context of metabolic disorders.

ANone: Despite its therapeutic potential, this compound exhibits certain limitations:

  • Lipogenesis Induction: One significant drawback is its ability to induce liver lipogenesis and increase triglyceride levels, potentially leading to hepatic steatosis. [, , ]
  • Limited Gene Expression Normalization in Diabetes: Although this compound improves blood glucose levels in diabetic mouse models, it only partially normalizes hepatic gene expression. [] Many diabetes-related gene alterations remain unaffected or worsen with treatment, suggesting that targeting additional pathways might be necessary for comprehensive diabetes management.

A: Research has identified acanthoic acid-related diterpenes as potent activators of LXRs, similar to this compound. [] These naturally occurring compounds also stimulate cholesterol efflux from macrophages and antagonize inflammatory gene expression, primarily through LXR-dependent mechanisms. [] Further investigation into these diterpenes might reveal promising candidates with improved safety and efficacy profiles compared to this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.